An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of chiral building blocks is paramount for the development of novel therapeutics and complex molecules. Among these, pyrrolidine scaffolds have garnered significant attention due to their prevalence in a myriad of biologically active natural products and synthetic drugs. This guide provides a comprehensive technical overview of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a versatile chiral intermediate whose structural features make it a valuable asset in drug discovery and development. This document, intended for researchers, scientists, and drug development professionals, will delve into the nomenclature, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations of this important chemical entity.
Nomenclature and Structural Elucidation
The correct and unambiguous identification of a chemical compound is the foundation of scientific communication. The molecule of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for the compound is tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate .
This name is derived from the following structural components:
-
Pyrrolidine : A five-membered saturated heterocyclic amine.
-
-1-carboxylate : Indicates that a carboxylate group is attached to the nitrogen atom (position 1) of the pyrrolidine ring.
-
tert-butyl : Specifies that the carboxylate group is esterified with a tert-butyl group. This is a common protecting group for the nitrogen atom, often abbreviated as "Boc."
-
2-(2-hydroxyethyl) : Denotes a 2-hydroxyethyl substituent (-CH₂CH₂OH) is attached to the carbon atom at position 2 of the pyrrolidine ring.
Molecular Formula: C₁₁H₂₁NO₃[1] CAS Number: 220312-34-5[1]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical reactions. The following table summarizes the key physicochemical properties of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
| Property | Value | Source |
| Molecular Weight | 215.29 g/mol | [1] |
| Boiling Point | 306 °C at 760 mmHg | [2] |
| Density | 1.065 g/cm³ | [2] |
| Flash Point | 138.9 °C | [2] |
| Physical Form | Solid or liquid |
Synthesis and Purification
The synthesis of chiral pyrrolidine derivatives is a well-established field, often starting from readily available chiral precursors like amino acids. A common and effective method for the preparation of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves the reduction of the corresponding carboxylic acid or ester.
A representative synthetic approach is the reduction of a carboxylic acid precursor, which can be achieved using various reducing agents. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid in the presence of the tert-butoxycarbonyl (Boc) protecting group.
Experimental Protocol: Reduction of N-Boc-L-proline derivative
This protocol is adapted from a mechanochemical synthesis approach, highlighting a sustainable and efficient method.
Starting Material: tert-Butyl (S)-2-(carboxymethyl)pyrrolidine-1-carboxylate
Reaction: tert-Butyl (S)-2-(carboxymethyl)pyrrolidine-1-carboxylate is reduced to afford tert-butyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Reagents and Equipment:
-
tert-Butyl (S)-2-(carboxymethyl)pyrrolidine-1-carboxylate
-
Reducing agent (e.g., a borane complex)
-
Solvent (e.g., tetrahydrofuran)
-
Milling equipment (for mechanochemical synthesis)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a milling jar, the starting carboxylic acid is combined with the reducing agent.
-
Milling: The mixture is milled at a specified frequency (e.g., 30 Hz) for a designated time until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After completion, the reaction mixture is carefully quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the pure tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Causality of Experimental Choices:
-
Mechanochemical Approach: This method is chosen for its potential advantages in terms of reduced solvent usage, shorter reaction times, and sometimes improved yields and selectivity, aligning with the principles of green chemistry.
-
Boc Protection: The tert-butoxycarbonyl group is a robust protecting group for the pyrrolidine nitrogen that is stable under many reducing conditions but can be readily removed under acidic conditions, allowing for further synthetic transformations.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
-
A singlet integrating to 9 protons around δ 1.4 ppm corresponds to the tert-butyl group.
-
Multiplets in the range of δ 1.5-2.0 ppm are attributed to the protons on the pyrrolidine ring.
-
Signals corresponding to the -CH₂CH₂OH moiety are typically observed, with the methylene group adjacent to the hydroxyl group appearing as a triplet around δ 3.6-3.8 ppm.
-
The proton on the chiral center at position 2 of the pyrrolidine ring will appear as a multiplet.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.
-
The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the methyl carbons around δ 28 ppm.
-
The carbonyl carbon of the Boc group is observed in the range of δ 154-156 ppm.
-
Carbons of the pyrrolidine ring typically resonate between δ 23-60 ppm.
-
The carbons of the 2-hydroxyethyl side chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group being the most downfield of the two.
-
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show the following characteristic absorption bands:
-
A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
-
Strong absorption around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate group.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺. Characteristic fragmentation patterns would include the loss of the tert-butyl group or the entire Boc group.
Applications in Research and Drug Development
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
-
Chiral Intermediate: The defined stereochemistry at position 2 of the pyrrolidine ring makes it an excellent starting material for the synthesis of enantiomerically pure compounds.
-
Functional Group Handles:
-
The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for chain extension or the introduction of other functionalities.
-
The Boc-protected nitrogen is stable under a variety of reaction conditions but can be deprotected to reveal a secondary amine, which can then participate in reactions such as amidation, alkylation, or reductive amination.
-
Role in the Synthesis of Bioactive Molecules
This pyrrolidine derivative serves as a key intermediate in the synthesis of a range of biologically active compounds, including potential antiviral and antibacterial agents. The pyrrolidine ring is a common motif in many drugs, and the 2-(2-hydroxyethyl) side chain provides a versatile handle for constructing more elaborate structures. For instance, it can be a precursor for the synthesis of ligands for various biological targets where the pyrrolidine core provides a rigid scaffold for the precise orientation of pharmacophoric groups.
While specific examples of its direct incorporation into named, marketed drugs are not prevalent in the immediate search results, its structural motif is highly relevant. For example, pyrrolidine-containing structures are central to drugs used in a variety of therapeutic areas. The development of novel antiviral agents often involves the synthesis of complex heterocyclic systems, and building blocks like tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate are instrumental in this process.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, related compounds and general chemical principles suggest the following potential hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral building block of significant value in synthetic and medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an important intermediate for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its nomenclature, properties, synthesis, characterization, applications, and safety, offering a valuable resource for researchers and developers in the pharmaceutical and chemical sciences. A thorough understanding of such key intermediates is essential for the continued advancement of drug discovery and the synthesis of novel chemical entities.
References
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc.com. tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Available at: [Link]
-
SpectraBase. Tert-butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate, tms derivative. Wiley-VCH GmbH. Available at: [Link]
-
SpectraBase. tert-Butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate. Wiley-VCH GmbH. Available at: [Link]
-
ChemBK. tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate. Available at: [Link]
- Kim, H. J., et al. (2025). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society.
-
Gable, K. P. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
- Chen, Y., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules.
- Ielo, L., et al. (2023).
- Starodubtseva, S., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Molecules.
- Al-Ostoot, F. H., et al. (2022).
-
PubChem. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Talanov, A. I., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules.
- Google Patents. Antiviral compounds.
-
Davletbaeva, I. M., et al. (2022). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[3]arene with Hydroxyl and Amine Groups. Molecules.
- Yurttaş, L., et al. (2015). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Reagentia. tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate (1 x 250 mg). Available at: [Link]
- Li, Y., et al. (2022).
- Nana, F., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal.
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. National Institute of Standards and Technology. Available at: [Link]
-
HDH-Chemicals. tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, min 97%, 500 mg. Available at: [Link]
-
PubChemLite. Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate. Available at: [Link]
-
Apeptide. tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
BIOFOUNT. (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Available at: [Link]
-
NIST. Di-tert-butyl peroxide. National Institute of Standards and Technology. Available at: [Link]

